N-(2-Isopropoxy-5-methylphenyl)acetamide is an organic compound characterized by the molecular formula . It belongs to the class of acetamides, where the acetamide functional group is attached to a substituted phenyl ring. This compound has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
The compound is synthesized through a reaction involving 2-isopropoxy-5-methylphenylamine and acetic anhydride, typically under controlled conditions to ensure purity and yield. The classification of N-(2-Isopropoxy-5-methylphenyl)acetamide falls under organic compounds, specifically within the categories of amides and aromatic compounds.
The synthesis of N-(2-Isopropoxy-5-methylphenyl)acetamide generally follows these steps:
This method provides a reliable route for synthesizing high-purity N-(2-Isopropoxy-5-methylphenyl)acetamide.
N-(2-Isopropoxy-5-methylphenyl)acetamide has a well-defined molecular structure, which can be represented using various chemical notation systems:
InChI=1S/C12H17NO2/c1-8(2)15-12-6-5-9(3)7-11(12)13-10(4)14/h5-8H,1-4H3,(H,13,14)
WJEFVQGSIFXXOZ-UHFFFAOYSA-N
CC1=CC(=C(C=C1)OC(C)C)NC(=O)C
The structural representation indicates a phenolic compound with substituents that influence its chemical behavior.
N-(2-Isopropoxy-5-methylphenyl)acetamide can participate in several chemical reactions:
These reactions highlight the versatility of N-(2-Isopropoxy-5-methylphenyl)acetamide in organic synthesis.
The mechanism of action for N-(2-Isopropoxy-5-methylphenyl)acetamide involves its interaction with specific biological targets such as enzymes or receptors. Depending on its structure, it may function as either an inhibitor or activator. Key processes include:
Understanding these interactions is crucial for exploring its applications in biological research.
The physical and chemical properties of N-(2-Isopropoxy-5-methylphenyl)acetamide are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 207.27 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
These properties play a significant role in determining the compound's behavior in various applications.
N-(2-Isopropoxy-5-methylphenyl)acetamide has several notable applications:
These applications underscore the importance of N-(2-Isopropoxy-5-methylphenyl)acetamide in both academic research and industrial settings.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8